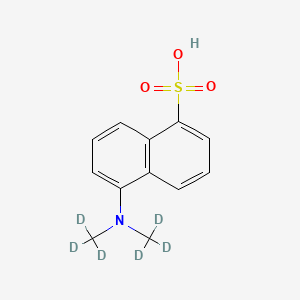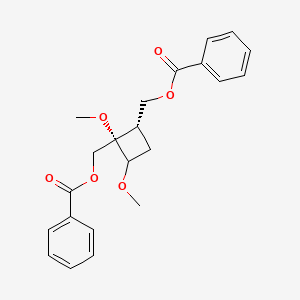
5-(苄氧基)-4-氯-2-(甲硫基)嘧啶
描述
5-(Benzyloxy)-2-(methylthio)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is used as an intermediate in the preparation of Buspirone derivatives .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .科学研究应用
神经保护和抗神经炎症剂
“5-(苄氧基)-4-氯-2-(甲硫基)嘧啶”是合成新型三唑嘧啶杂化物的关键中间体,这些杂化物已显示出有希望的神经保护和抗炎特性 . 这些化合物因其在治疗神经退行性疾病、缺血性中风和外伤性脑损伤方面的潜力而被研究 .
分子结果表明,三唑嘧啶杂化化合物具有有希望的神经保护和抗炎特性 . 在14种合成化合物中,6种(ZA2至ZA6和中间体S5)通过降低人神经元细胞中内质网(ER)伴侣蛋白BIP和凋亡标志物裂解的caspase-3的表达,表现出有希望的神经保护活性 . 此外,分子对接研究表明,先导化合物与ATF4和NF-kB蛋白的活性残基具有良好的相互作用 .
4,5,6-三氯嘧啶-2-腈的合成
“5-(苄氧基)-4-氯-2-(甲硫基)嘧啶”被用作合成4,5,6-三氯嘧啶-2-腈的起始原料 . 所涉及的步骤包括苄氧基对4,6-氯原子的亲核取代,然后将硫化物氧化为砜,再用氰化物将其置换,最后用NCS在嘧啶C5位氯化 . 4,6-双(苄氧基)-5-氯嘧啶-2-腈最终通过两步法以中等(30%)的产率转化为4,5,6-三氯嘧啶-2-腈
安全和危害
The safety data sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects
Mode of Action
Pyrimidine derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Pyrimidine derivatives, including 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine, are likely to affect the purine and pyrimidine metabolic pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential components of all living cells. Alterations in these pathways can have significant downstream effects, potentially influencing a wide range of physiological processes .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific effects of this compound require further investigation.
生化分析
Biochemical Properties
5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH). The interaction with DHODH can lead to the inhibition of pyrimidine synthesis, which is crucial for DNA and RNA synthesis in cells . Additionally, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine has been observed to bind to proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in stimulated human microglia cells . Furthermore, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine has demonstrated neuroprotective effects by reducing the expression of apoptosis markers like cleaved caspase-3 in neuronal cells .
Molecular Mechanism
At the molecular level, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly DHODH, which disrupts pyrimidine synthesis and affects nucleotide availability for DNA and RNA synthesis . Additionally, this compound can bind to specific proteins and modulate their activity, leading to changes in gene expression and cellular responses. The inhibition of the NF-kB pathway by 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is a notable example, as it results in decreased inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine in in vitro and in vivo studies has revealed sustained neuroprotective and anti-inflammatory effects, although the extent of these effects may diminish with prolonged use .
Dosage Effects in Animal Models
The effects of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammation . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound interacts with enzymes such as DHODH, which plays a key role in the de novo synthesis of pyrimidines . By inhibiting DHODH, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine can alter metabolic flux and reduce the levels of pyrimidine metabolites, impacting nucleotide synthesis and cellular proliferation .
Transport and Distribution
Within cells and tissues, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is critical for its activity and function. This compound has been observed to localize to specific compartments within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine to these organelles, where it can interact with enzymes and proteins involved in key cellular processes .
属性
IUPAC Name |
4-chloro-2-methylsulfanyl-5-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-12-14-7-10(11(13)15-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHZKXPRVNSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747127 | |
| Record name | 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4973-78-8 | |
| Record name | 4-Chloro-2-(methylthio)-5-(phenylmethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4973-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


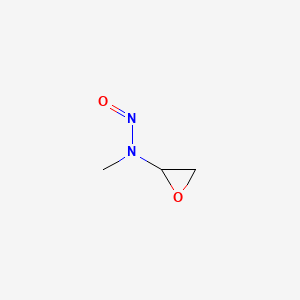
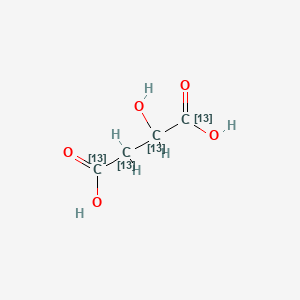
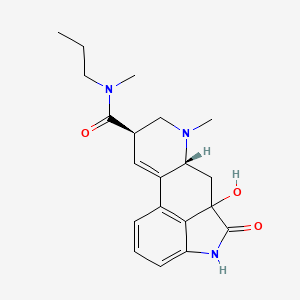
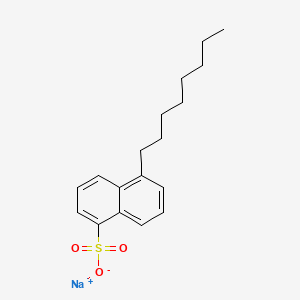


![Parathyroid hormone [asp76]-human: fragment 64-84](/img/structure/B589997.png)
